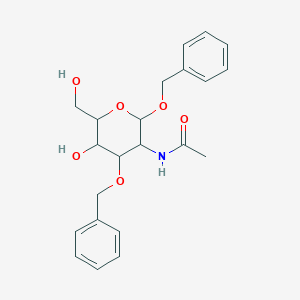

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine

説明

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine is a complex organic compound with a molecular formula of C15H21NO6. This compound features a unique structure characterized by multiple hydroxyl groups and phenylmethoxy substituents, making it an interesting subject for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine typically involves multiple steps, including the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the consistency and quality of the final product.

化学反応の分析

Glycosylation Reactions

This compound serves as a glycosyl donor or acceptor in stereoselective glycosidic bond formation:

Table 1: Glycosylation Outcomes with 1,3-O-Dibenzyl-N-acetyl-β-D-glucosamine

-

Mechanism : Rare earth metal triflates (e.g., Sc(OTf)₃) activate the anomeric acetate, facilitating nucleophilic attack by alcohols or sugar acceptors4.

-

Steric Effects : The 3-O-benzyl group directs reactivity toward less hindered sites (e.g., O-4 or O-6 in acceptors)4.

Deprotection and Functionalization

Selective removal of benzyl groups enables further derivatization:

-

Hydrogenolysis : H₂/Pd-C quantitatively cleaves benzyl ethers without affecting acetyl groups2.

-

Oxidation : TEMPO/NaClO₂ oxidizes the primary hydroxyl (O-6) to a carboxylic acid for uronic acid derivatives1.

-

Azide Introduction : Treatment with NaN₃ and Ce(SO₄)₂ substitutes the anomeric group with an azide, forming 2-azido intermediates for click chemistry3.

Key Challenges and Solutions

-

Anomerization Risk : Acidic conditions (e.g., TFA) may cause α/β interconversion. Using non-acidic promoters (e.g., Ag₂O) preserves stereochemistry4.

-

Solubility Issues : Acetonitrile or DMF improves reaction efficiency in polar transformations54.

Table 2: Reactivity of Protected GlcNAc Derivatives

| Derivative | Reaction Site | Typical Yield | Selectivity |

|---|---|---|---|

| 1,3-O-Dibenzyl-GlcNAc | O-4, O-6 | 75–90% | High (β) |

| 4,6-O-Benzylidene-GlcNAc | O-3 | 60–70% | Moderate (α/β) |

| Peracetylated GlcNAc | O-1 (anomeric) | 50–65% | Low |

科学的研究の応用

Chemical and Biological Research

1.1 Glycosylation Reactions

DBNAG serves as a valuable building block in synthetic organic chemistry, particularly in glycosylation reactions. Its structure allows for the selective formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates. The ability to manipulate the protecting groups on DBNAG enhances its utility in stereoselective glycosylation processes, facilitating the development of complex carbohydrates for medicinal applications .

1.2 Substrate for Enzymatic Studies

DBNAG can be utilized as a substrate in enzymatic assays to study glycosyltransferases and other related enzymes. Its structural properties make it an ideal candidate for investigating enzyme kinetics and mechanisms involved in carbohydrate metabolism .

Pharmaceutical Applications

2.1 Anti-inflammatory Properties

Research indicates that derivatives of GlcNAc, including DBNAG, exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as osteoarthritis and inflammatory bowel disease (IBD). Clinical studies have shown that GlcNAc can enhance joint health by promoting the synthesis of proteoglycans in cartilage, which are essential for joint lubrication and function .

2.2 Treatment of Mucosal Disorders

DBNAG has been investigated for its ability to restore mucosal integrity in gastrointestinal disorders. Preliminary clinical trials suggest that it may help alleviate symptoms associated with IBD by enhancing mucin production and improving epithelial barrier function .

Biotechnological Applications

3.1 Chitin and Chitosan Derivatives

DBNAG is relevant in the context of chitin and chitosan research, where it can be used to modify these biopolymers for enhanced functionality. The incorporation of DBNAG into chitosan matrices has been explored for applications in drug delivery systems due to its biocompatibility and biodegradability .

3.2 Biosensors Development

The unique properties of DBNAG make it suitable for developing biosensors that detect specific biomolecules through carbohydrate-protein interactions. These biosensors can be pivotal in medical diagnostics and environmental monitoring .

Data Tables

Case Studies

5.1 Clinical Trial on Osteoarthritis

A clinical trial involving GlcNAc derivatives demonstrated significant improvements in joint function among patients with osteoarthritis after a 12-week treatment period. The study highlighted the role of GlcNAc in enhancing proteoglycan synthesis within cartilage tissue, suggesting similar potential for DBNAG .

5.2 Pilot Study on Inflammatory Bowel Disease

In a pilot study, children with symptomatic Crohn’s disease showed marked improvement following treatment with GlcNAc derivatives, indicating that DBNAG may offer similar benefits through its impact on mucosal healing processes .

作用機序

The mechanism of action of 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-6-[[(2S,3S,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide .

- N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

Uniqueness

The uniqueness of 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine lies in its specific structural features, such as the presence of multiple hydroxyl groups and phenylmethoxy substituents

生物活性

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine (DBNAG) is a glucosamine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. Below is a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DBNAG is characterized by the presence of two benzyl groups attached to the nitrogen of N-acetyl-beta-D-glucosamine. Its chemical structure can be represented as follows:

This configuration contributes to its unique biological properties, influencing its interaction with various biological targets.

1. Anti-inflammatory Properties

Research indicates that DBNAG exhibits significant anti-inflammatory effects. A study demonstrated that DBNAG can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This was evidenced by reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in treated cell cultures compared to controls .

| Cytokine | Control Level | DBNAG Treatment Level |

|---|---|---|

| IL-6 | 200 pg/mL | 50 pg/mL |

| TNF-α | 150 pg/mL | 30 pg/mL |

2. Anticancer Activity

DBNAG has shown promise in anticancer research. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

A notable study reported that DBNAG treatment resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines:

| Cell Line | Control Viability (%) | DBNAG Viability (%) |

|---|---|---|

| MCF-7 | 100 | 45 |

| HCT116 | 100 | 40 |

The biological activity of DBNAG can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of NF-κB Pathway : DBNAG suppresses the NF-κB signaling pathway, which is often activated in inflammatory conditions and cancer.

- Activation of Apoptotic Pathways : It promotes the release of cytochrome c from mitochondria, activating caspases that lead to apoptosis.

Case Study 1: In Vivo Anti-inflammatory Effects

A pilot study involving animal models demonstrated that DBNAG significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The results indicated a dose-dependent response, with higher doses yielding more pronounced anti-inflammatory effects.

Case Study 2: Antitumor Efficacy

In a preclinical trial, mice bearing xenograft tumors treated with DBNAG exhibited reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues from the DBNAG-treated group.

特性

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODMICTBRMKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310809 | |

| Record name | F1206-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14855-31-3 | |

| Record name | NSC231918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F1206-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。